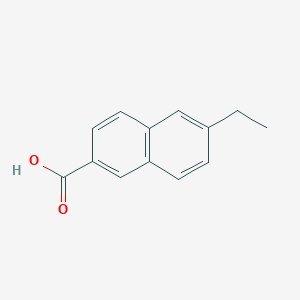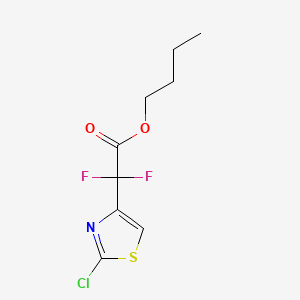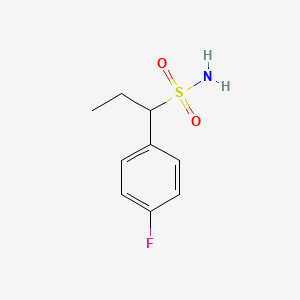
3-(3-Cyanophenoxy)propane-1-sulfonyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Cyanophenoxy)propane-1-sulfonyl chloride typically involves the reaction of 3-cyanophenol with propane-1-sulfonyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and recrystallization to purify the final product .
Análisis De Reacciones Químicas
Types of Reactions
3-(3-Cyanophenoxy)propane-1-sulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: It can react with nucleophiles to form sulfonamide derivatives.
Oxidation Reactions: It can be oxidized to form sulfonic acids.
Reduction Reactions: It can be reduced to form sulfides.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines and alcohols, typically carried out in the presence of a base such as triethylamine.
Oxidation Reactions: Reagents such as hydrogen peroxide and sulfuryl chloride are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride can be employed.
Major Products Formed
Sulfonamide Derivatives: Formed from substitution reactions with amines.
Sulfonic Acids: Formed from oxidation reactions.
Sulfides: Formed from reduction reactions.
Aplicaciones Científicas De Investigación
3-(3-Cyanophenoxy)propane-1-sulfonyl chloride has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis for the preparation of various sulfonamide derivatives.
Biology: Employed in the synthesis of biologically active molecules and enzyme inhibitors.
Medicine: Utilized in the development of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry: Applied in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-(3-Cyanophenoxy)propane-1-sulfonyl chloride involves its reactivity as an electrophile. It can react with nucleophiles such as amines and alcohols to form sulfonamide and sulfonate derivatives. The molecular targets and pathways involved include the formation of covalent bonds with nucleophilic sites on target molecules .
Comparación Con Compuestos Similares
Similar Compounds
1-Propanesulfonyl Chloride: Similar in structure but lacks the cyanophenoxy group.
3-Chloropropanesulfonyl Chloride: Similar in structure but has a chlorine atom instead of the cyanophenoxy group.
Uniqueness
3-(3-Cyanophenoxy)propane-1-sulfonyl chloride is unique due to the presence of the cyanophenoxy group, which imparts distinct reactivity and selectivity compared to other sulfonyl chlorides. This makes it particularly useful in the synthesis of complex organic molecules and biologically active compounds .
Propiedades
Fórmula molecular |
C10H10ClNO3S |
|---|---|
Peso molecular |
259.71 g/mol |
Nombre IUPAC |
3-(3-cyanophenoxy)propane-1-sulfonyl chloride |
InChI |
InChI=1S/C10H10ClNO3S/c11-16(13,14)6-2-5-15-10-4-1-3-9(7-10)8-12/h1,3-4,7H,2,5-6H2 |
Clave InChI |
SQKMNHWTLKKJMZ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC(=C1)OCCCS(=O)(=O)Cl)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(3AS,7aR)-1-isopropyloctahydro-2H-imidazo[4,5-c]pyridin-2-one](/img/structure/B13488145.png)
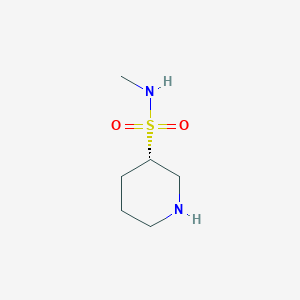
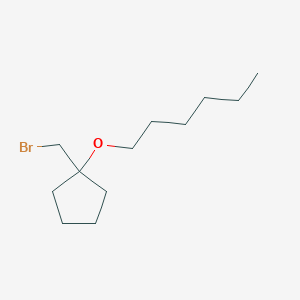
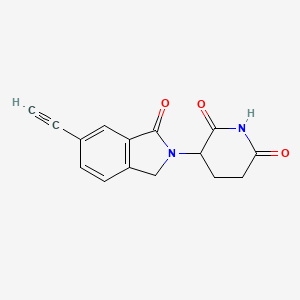

![Methyl 2-(chloromethyl)imidazo[1,2-a]pyridine-6-carboxylate](/img/structure/B13488159.png)
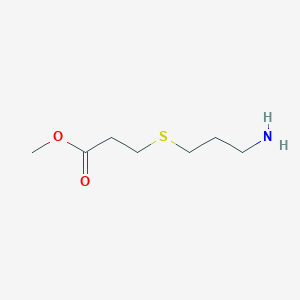
![3-Bromo-5-[2-(trimethylsilyl)ethynyl]phenol](/img/structure/B13488169.png)
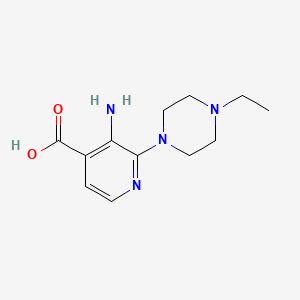
![Methyl 2-(azidomethyl)imidazo[1,2-a]pyridine-6-carboxylate](/img/structure/B13488197.png)
